molecular formula C24H19N3O3S2 B5908812 ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5908812
M. Wt: 461.6 g/mol
InChI Key: OHRIZGYKYCULCG-JXAWBTAJSA-N
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Description

Ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core fused with various functional groups such as phenyl, pyrrole, and thiophene. The presence of these diverse functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials such as ethyl acetoacetate, thiophene-2-carboxaldehyde, and 2-aminopyrimidine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol. The resulting product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated or alkylated derivatives .

Scientific Research Applications

Ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share a similar thiazolo[3,2-a]pyrimidine core but differ in the substituents attached to the core structure. The differences in substituents can lead to variations in their chemical and biological properties, highlighting the uniqueness of each compound.

Properties

IUPAC Name

ethyl (2Z)-3-oxo-7-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S2/c1-2-30-23(29)19-20(15-8-4-3-5-9-15)26-24-27(21(19)17-11-7-13-31-17)22(28)18(32-24)14-16-10-6-12-25-16/h3-14,21,25H,2H2,1H3/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRIZGYKYCULCG-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CN4)S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CN4)/S2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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